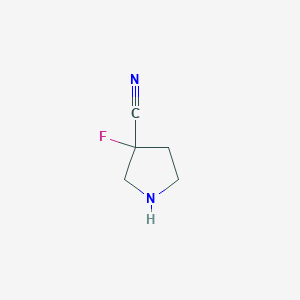

3-Fluoropyrrolidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPZEMCRWJMWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoropyrrolidine 3 Carbonitrile

Direct Fluorination Approaches to Pyrrolidine (B122466) Cores

The introduction of a fluorine atom onto a pre-existing pyrrolidine ring at the C-3 position, which also bears a nitrile group, presents a significant synthetic challenge. This transformation would involve the formation of a quaternary stereocenter containing a fluorine atom. The primary strategies for such a transformation fall into electrophilic and nucleophilic fluorination categories.

Electrophilic Fluorination Strategies for sp³ Carbon-Fluorine Bond Formation

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of 3-fluoropyrrolidine-3-carbonitrile, this would hypothetically begin with a precursor such as an N-protected pyrrolidine-3-carbonitrile (B51249). The key step is the generation of a carbanion at the C-3 position, which is then quenched by an electrophilic fluorinating agent.

The acidity of the C-3 proton in a pyrrolidine-3-carbonitrile precursor would be enhanced by the electron-withdrawing nature of the adjacent nitrile group. Treatment with a strong, non-nucleophilic base could generate the required carbanion. This intermediate would then be reacted with a suitable electrophilic N-F reagent. These reagents are generally considered more stable, economical, and safer than older agents like elemental fluorine. wikipedia.org The mechanism of this type of fluorination is still a subject of study but is often considered to proceed through an S_N2 pathway. wikipedia.org

Common electrophilic fluorinating agents that could be employed in such a synthesis are summarized in the table below.

| Reagent Name | Abbreviation | Typical Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | A common, crystalline, and relatively stable reagent used for fluorinating a wide range of nucleophiles. nih.gov |

| Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | F-TEDA-BF₄ | A highly effective, user-friendly, and powerful cationic fluorinating agent. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A reagent known for its high reactivity in the fluorination of various carbanions. wikipedia.org |

Nucleophilic Fluorination Methods and Reagent Development

Nucleophilic fluorination offers a powerful alternative for constructing C-F bonds, particularly for radiofluorination with the ¹⁸F isotope. ucla.eduucla.edu This approach relies on the displacement of a leaving group by a fluoride (B91410) anion (F-). For the synthesis of this compound, a plausible precursor would be an N-protected 3-hydroxy-pyrrolidine-3-carbonitrile.

The synthetic sequence would involve activating the tertiary hydroxyl group by converting it into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with a nucleophilic fluoride source would proceed via an S_N1 or S_N2 mechanism to install the fluorine atom. A significant challenge in nucleophilic fluorination is the low solubility and high basicity of many fluoride salts, which can lead to competing elimination reactions. ucla.edu To overcome these issues, various fluoride sources and reaction conditions have been developed. ucla.edu

Recent advances have also demonstrated the possibility of C-H fluorination using nucleophilic fluoride sources, often mediated by a palladium catalyst in the presence of a hypervalent iodine oxidant, although this is more established for sp² C-H bonds. nih.gov Another innovative approach involves reversing the polarity of the typical enolate intermediate to an "enolate," enabling direct α-C-H fluorination of amides using nucleophilic fluoride. nih.gov

Key nucleophilic fluorinating agents are listed in the table below.

| Reagent Name | Formula | Typical Characteristics |

| Potassium Fluoride | KF | An inexpensive but often sparingly soluble fluoride source. Often used with a phase-transfer catalyst (e.g., Kryptofix 222). princeton.edu |

| Cesium Fluoride | CsF | More soluble and less basic than KF, often providing better yields in S_N2 reactions. |

| Tetrabutylammonium Fluoride | TBAF | A highly soluble, organic-phase fluoride source, though it can be basic and hygroscopic. ucla.edu |

| Silver(I) Fluoride | AgF | Used as a fluoride source in certain catalytic reactions, including Pd-catalyzed C-H fluorination. ucla.edunih.gov |

Stereospecific and Stereoselective Fluorination Techniques

Achieving stereocontrol during fluorination is crucial for producing enantiomerically pure compounds. In electrophilic fluorination , enantioselectivity can be achieved by using chiral fluorinating agents or, more commonly, by employing a chiral catalyst with an achiral "F+" source. For instance, the fluorination of enols or enolates can be performed enantioselectively. wikipedia.org

In nucleophilic fluorination , stereospecificity is often inherent to the reaction mechanism. If the reaction proceeds via an S_N2 pathway, it will result in an inversion of configuration at the carbon center. Therefore, starting with an enantiomerically pure precursor, such as (R)-3-hydroxy-pyrrolidine-3-carbonitrile, would lead to the formation of (S)-3-fluoropyrrolidine-3-carbonitrile. The development of catalytic asymmetric fluorination reactions, such as the enantioselective ring-opening of epoxides and aziridines with fluoride, highlights the progress in this area. ucla.edu

De Novo Synthesis of the Pyrrolidine Ring System

Cyclization Reactions for Fluorinated Pyrrolidine Construction

The formation of the five-membered pyrrolidine ring is a cornerstone of heterocyclic chemistry. Numerous methods exist, but for a highly functionalized target like this compound, intramolecular reactions are particularly powerful.

A plausible strategy for the synthesis of this compound is through the intramolecular cyclization of a linear precursor. This approach is guided by established syntheses of similarly substituted 3-fluoropyrrolidines. One such method involves the cyclization of an amino- or azido-functionalized alkyl halide or sulfonate.

For example, a hypothetical synthesis could begin with an α-fluoro-α-cyanoacetate ester. This starting material could be alkylated with a protected 3-bromo-1-propanol. The resulting intermediate would then be converted into a suitable precursor for cyclization. For instance, the ester could be reduced, and the terminal alcohol converted to an azide (B81097) or a protected amine. The other end of the chain would be functionalized as an electrophile (e.g., by converting an alcohol to an alkyl halide). The final key step would be an intramolecular nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon to form the pyrrolidine ring. This type of intramolecular ring-forming reaction is a common and effective method for constructing cyclic amines.

Metal-Catalyzed Cycloaddition Reactions

The construction of the pyrrolidine ring is often efficiently achieved through cycloaddition reactions, with metal catalysis offering a powerful means to control reactivity and stereoselectivity. The [3+2] cycloaddition of azomethine ylides with alkenes stands out as one of the most effective methods for assembling the five-membered pyrrolidine core. researchgate.net

In the context of synthesizing fluorinated pyrrolidines, copper(I) catalysis has proven particularly effective. Highly functionalized and enantioenriched 3-fluoropyrrolidines can be prepared via the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-fluoroacrylates. niscpr.res.in This approach allows for the creation of up to four contiguous stereocenters, including the desired fluorinated quaternary center at the 3-position, with excellent yields and high levels of diastereo- and enantioselectivity. niscpr.res.in The reaction's success is highly dependent on the choice of the metal salt and the chiral ligand, which together form the active catalytic species. researchgate.netniscpr.res.in The strong electron-withdrawing nature of the fluorine atoms on the alkene dipolarophile is often crucial for the reaction to proceed efficiently. mdpi.com

Key to this methodology is the in situ generation of the azomethine ylide from an imino ester precursor. researchgate.net The choice of the metal catalyst, typically a copper(I) salt like Cu(CH₃CN)₄BF₄ or CuPF₆, and a chiral ligand (e.g., a derivative of BINAP or a chiral N,O-ligand) is critical for achieving high stereocontrol. researchgate.netniscpr.res.in The reaction conditions, such as solvent and temperature, are optimized to maximize yield and selectivity. For instance, reactions are often run at low temperatures (e.g., -30 °C) in ethereal solvents. niscpr.res.in

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(CH₃CN)₄BF₄ / Chiral N,O-ligand | Azomethine ylides + (Z)-β-Fluoro-β-aryl-acrylates | Pyrrolidines with a 3-fluoro quaternary stereocenter | Excellent yields (up to 99%) and stereoselectivities (dr >20:1, ee up to 99%). | niscpr.res.in |

| CuPF₆ / (S)-BINAP | Imino esters + gem-Difluorostyrenes | 3,3-Difluoropyrrolidines | High yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr, 97% ee). | researchgate.net |

| Rh-catalyzed [5+2+1] Cycloaddition | Vinylcyclopropanes + Alkynes + CO | Bicyclo[3.3.0]octenones | Provides access to complex bicyclic scaffolds. A general strategy for multi-component cycloadditions. | masterorganicchemistry.com |

Multi-component Reactions for Pyrrolidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex heterocyclic scaffolds like pyrrolidines. nih.govnumberanalytics.com These reactions are prized for their ability to rapidly build molecular complexity from simple precursors in a one-pot fashion. nih.gov

For the synthesis of pyrrolidine derivatives, MCRs can be designed to assemble the ring system in a single step. One such strategy involves a tandem alkynyl aza-Prins–Ritter reaction, which can be mediated by a strong acid like triflic acid. rsc.org This process typically involves the formation of a key carbocation intermediate via a Prins cyclization, which is then trapped by a nitrile to yield functionalized pyrrolidines. rsc.org Another example is the one-pot synthesis of pyrrolidine-2,3-diones from a phenyl pyruvic ester derivative, an aldehyde, and an amine. nih.gov

While not always directly yielding a 3-fluoropyrrolidine (B48656), the principles of MCRs are applicable. A hypothetical MCR for a 3-fluoropyrrolidine precursor could involve the condensation of an amine, a carbonyl compound, and a fluorinated building block. The Strecker reaction, a classic three-component reaction to form α-aminonitriles, itself serves as a bridge between MCR strategies for scaffold formation and methods for introducing the nitrile group. nih.gov

Introduction of the Nitrile Moiety

Once the 3-fluoropyrrolidine scaffold is established or being formed, the next critical step is the introduction of the carbonitrile group at the C3 position. This can be accomplished either by building the ring with the nitrile precursor already in place, as in a Strecker-type reaction, or by converting a pre-existing functional group on a formed ring into a nitrile.

Strecker-Type Reactions for α-Amino Nitrile Formation

The Strecker reaction is a cornerstone of amino acid and α-aminonitrile synthesis, first discovered in 1850. wikipedia.org The classic reaction involves the one-pot, three-component condensation of a ketone or aldehyde, an amine (or ammonia), and a source of cyanide. nih.govbyjus.comworktribe.com To synthesize this compound via this route, the logical precursor would be a 3-oxo-pyrrolidine derivative, which would first react with an amine to form an intermediate iminium ion. Subsequent nucleophilic attack by cyanide at the imine carbon yields the target α-amino nitrile. worktribe.comviirj.org

The reaction is versatile, and various cyanide sources can be employed to avoid the direct handling of highly toxic hydrogen cyanide (HCN). byjus.com Common alternatives include potassium cyanide (KCN) or sodium cyanide (NaCN) in buffered media, or trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Asymmetric Strecker Protocols for Chiral α-Amino Nitriles

Given that many pharmaceutical applications require enantiomerically pure compounds, the development of asymmetric Strecker reactions has been a major focus of research. wikipedia.org These protocols allow for the stereocontrolled synthesis of chiral α-aminonitriles. There are two primary strategies to achieve this:

Chiral Auxiliaries: This method involves the use of an optically pure chiral amine that condenses with the ketone precursor to form a chiral imine. The inherent chirality of the imine directs the nucleophilic attack of the cyanide ion to one face of the molecule, leading to a diastereomerically enriched α-aminonitrile product. wikipedia.org A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary, which can lead to excellent diastereomeric ratios through a crystallization-induced asymmetric transformation. The auxiliary can be cleaved in subsequent steps to yield the chiral product.

Chiral Catalysts: This more atom-economical approach utilizes a chiral catalyst to control the enantioselectivity of the cyanide addition to an achiral imine. wikipedia.org Various catalytic systems have been developed, including those based on chiral thiourea (B124793) derivatives, which can effectively control the hydrocyanation step. These catalysts are often robust and can be used in low loadings, making them suitable for larger-scale synthesis.

Addition of Cyanide Sources to Imines and Derivatives

The crucial C-C bond-forming step in the Strecker synthesis is the nucleophilic addition of cyanide to the electrophilic carbon of an imine or its protonated form, the iminium ion. worktribe.com The reaction mechanism involves the initial condensation of the ketone and amine, often promoted by mild acid, to form the imine. The cyanide ion then attacks the imine carbon to form the α-aminonitrile. viirj.org

A variety of cyanide sources can be utilized, each with its own advantages regarding safety, reactivity, and reaction conditions.

| Cyanide Source | Typical Conditions/Catalyst | Advantages | Reference |

|---|---|---|---|

| Hydrogen Cyanide (HCN) | Original Strecker protocol; often generated in situ. | Highly reactive. | nih.govviirj.org |

| Potassium Cyanide (KCN) / Sodium Cyanide (NaCN) | Used with an acid (e.g., acetic acid, HCl) to generate HCN in situ. | Safer to handle than gaseous HCN; cost-effective. | nih.gov |

| Trimethylsilyl Cyanide (TMSCN) | Often used with a Lewis acid catalyst (e.g., Ti(IV), Pd(II) complexes). | Soluble in organic solvents, highly effective for asymmetric variants. | nih.gov |

| Acetone Cyanohydrin | Used as a cyanide source that can reversibly transfer cyanide. | Can be used in certain catalytic cycles. |

Transformation of Pre-existing Functional Groups to Nitriles

An alternative synthetic strategy involves the initial preparation of a 3-fluoropyrrolidine ring bearing a different functional group at the C3 position, which is then chemically converted into the nitrile. This approach provides flexibility, as various well-established methods exist for the synthesis of nitriles.

One of the most common and effective methods is the dehydration of a primary amide . If a 3-carboxamido-3-fluoropyrrolidine can be synthesized (for example, via hydrolysis of an ester), it can be dehydrated to the corresponding nitrile using a variety of reagents. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or milder, modern reagents such as bis-morpholinophosphorylchloride (bmpc) are effective for this transformation. niscpr.res.in

Another powerful method is the conversion of an aldoxime . A 3-formyl-3-fluoropyrrolidine precursor can be reacted with hydroxylamine (B1172632) to form the corresponding aldoxime. Subsequent dehydration of this oxime yields the nitrile. This transformation can be achieved under very mild conditions using reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with a base like DBU, or simply by treating the oxime with p-toluenesulfonyl chloride and triethylamine. byjus.com This two-step sequence from an aldehyde offers a reliable route to the nitrile functionality.

The Sandmeyer reaction provides a classical route for converting an aromatic or heterocyclic primary amine into a nitrile. wikipedia.org In this context, a 3-amino-3-fluoropyrrolidine could be transformed into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). Treatment of this diazonium salt with a copper(I) cyanide (CuCN) catalyst would then yield the 3-cyano-3-fluoropyrrolidine. nih.gov While powerful, this method is typically more applicable to aromatic systems and may present challenges with aliphatic heterocycles. nih.gov

Integrated Synthetic Sequences for this compound

Total Synthesis Strategies Incorporating Fluorine and Nitrile Functionalities

The total synthesis of this compound and its derivatives often commences from acyclic precursors, where the fluorine and nitrile functionalities are introduced prior to the cyclization to form the pyrrolidine ring. One common strategy involves the use of a starting material that already contains a nitrogen source and a carbon backbone amenable to the formation of a five-membered ring.

A notable approach begins with a suitably substituted butene derivative. For instance, a synthetic route can be initiated from 3-methyl-3-buten-1-ol. researchgate.net This pathway involves a sequence of reactions including bromofluorination of an alkenyl azide, which simultaneously introduces the fluorine and a bromine atom that can later be displaced or used in the cyclization step. The azide group serves as a precursor to the amine. Following the bromofluorination, reduction of the azide to an amine and subsequent intramolecular cyclization yields the desired 3-fluoropyrrolidine scaffold. researchgate.net The nitrile group can be introduced at various stages, for example, by nucleophilic substitution using a cyanide source on a precursor containing a suitable leaving group at the 3-position.

Another strategy involves starting with a chiral precursor to achieve an enantiomerically pure final product. For example, (3S)-3-hydroxypyrrolidine can serve as a starting material for the synthesis of (3R)-3-fluoropyrrolidine hydrochloride. google.comwipo.int This process typically involves the protection of the amine, followed by fluorination of the hydroxyl group and subsequent deprotection. The introduction of the nitrile group at the 3-position would require additional synthetic steps, such as oxidation of the alcohol to a ketone, followed by cyanohydrin formation and subsequent reduction or other modifications.

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be employed for the preparation of this compound and its analogs, allowing for the efficient generation of a library of related compounds for structure-activity relationship studies.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org For example, a core intermediate such as N-Boc-3-oxopyrrolidine could be synthesized. This intermediate can then be subjected to different reaction sequences to introduce the fluorine and nitrile groups. One pathway could involve the formation of a cyanohydrin, followed by deoxygenation and fluorination. Alternatively, the ketone could be converted to an enamine, which is then subjected to electrophilic fluorination, followed by the introduction of the nitrile group. This divergent approach is particularly useful for creating a library of analogs with variations at different positions of the pyrrolidine ring. crimsonpublishers.comwikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve safety and efficiency. nih.gov

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods are at the forefront of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. researchgate.net In the synthesis of pyrrolidine derivatives, various catalytic systems can be employed.

For the key cyclization step, metal catalysts such as palladium on carbon (Pd/C) or Raney-Cobalt can be used for the reductive amination of a suitable precursor. google.com These catalysts are often highly efficient, allowing the reaction to proceed under milder conditions and with higher selectivity. The use of biocatalysts, such as enzymes, is another green alternative that can provide high enantioselectivity and operate under mild, aqueous conditions. researchgate.net For instance, a keto-reductase could be used for the stereoselective reduction of a ketone precursor.

The introduction of the fluorine atom can also be achieved using catalytic methods. While traditional fluorinating agents can be hazardous, newer methods are being developed that use milder and more selective reagents, sometimes in catalytic amounts.

Solvent-Free and Microwave-Assisted Synthesis

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. researchgate.net Solvent-free reactions, where the neat reactants are mixed, often with a solid support or catalyst, can significantly reduce waste and simplify purification.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique can be particularly beneficial for steps such as the N-alkylation of the pyrrolidine ring or for certain cyclization reactions. mdpi.com The use of microwave irradiation can also enable reactions to be carried out in greener solvents, such as water or ethanol, or even under solvent-free conditions. nih.gov For example, the synthesis of various heterocyclic compounds, including pyrrolidine derivatives, has been successfully achieved using microwave-assisted multicomponent reactions, which further enhances the efficiency and greenness of the process. nih.govnih.gov

Reactivity and Mechanistic Studies of 3 Fluoropyrrolidine 3 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 3-Fluoropyrrolidine-3-carbonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks. libretexts.org This inherent reactivity allows for a range of chemical transformations.

Hydrolytic Transformations to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids or amides. libretexts.org The reaction typically proceeds via an amide intermediate, which can sometimes be isolated under controlled conditions.

Under acidic catalysis, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Prolonged heating in the presence of acid will further hydrolyze the amide to the corresponding carboxylic acid, 3-fluoro-pyrrolidine-3-carboxylic acid, and an ammonium (B1175870) salt.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, forcing conditions (heat) will continue the hydrolysis of the amide to a carboxylate salt. A final acidic workup is required to furnish the free carboxylic acid. The presence of the electron-withdrawing fluorine atom at the α-position is expected to further enhance the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs.

Table 1: Products of Hydrolysis of this compound

| Reagents | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, Δ | 3-Fluoropyrrolidine-3-carboxamide | 3-Fluoropyrrolidine-3-carboxylic acid |

Reductions to Amines and Other Nitrogen-Containing Functional Groups

The nitrile group is readily reduced to a primary amine, (3-fluoropyrrolidin-3-yl)methanamine. This transformation is a valuable step for introducing an aminomethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. The reaction is completed by an aqueous workup to protonate the nitrogen and yield the primary amine. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel, Palladium, or Platinum. This process also reduces the nitrile to a primary amine and is often favored for its milder conditions. A patented process for preparing chiral 3-hydroxypyrrolidine from a cyanohydrin precursor utilizes catalytic hydrogenation to simultaneously reduce the nitrile and induce intramolecular cyclization, highlighting the utility of this method in pyrrolidine (B122466) synthesis. google.com

Table 2: Reduction of this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | (3-Fluoropyrrolidin-3-yl)methanamine | -C≡N → -CH₂NH₂ |

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the nitrile carbon allows for addition reactions with a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.orgwikipedia.org Reaction with a Grignard reagent (R-MgX) transforms the nitrile into an imine intermediate, which upon acidic hydrolysis yields a ketone. This provides a synthetic route to produce 3-acyl-3-fluoropyrrolidine derivatives.

The general mechanism involves the attack of the Grignard reagent's carbanion on the nitrile carbon, breaking the pi-bond and forming a magnesium salt of an imine. Subsequent hydrolysis protonates the imine nitrogen, which then undergoes further hydrolysis to replace the C=N double bond with a C=O double bond, yielding the ketone. libretexts.org

Table 3: Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| 1. CH₃MgBr 2. H₃O⁺ | N-metallo-imine salt | 3-Acetyl-3-fluoropyrrolidine |

Cycloaddition Chemistry Involving Nitrile-Based Intermediates

While nitriles are not as commonly used as alkenes or alkynes in cycloaddition reactions, they can participate as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. The electron-withdrawing fluorine atom in this compound would render the nitrile group more electron-deficient, enhancing its reactivity toward electron-rich dipoles. Such reactions would lead to the formation of five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, attached to the C3 position of the pyrrolidine ring.

For instance, the reaction with an azide (B81097) (R-N₃) would likely proceed via a concerted [3+2] cycloaddition mechanism to yield a tetrazole ring. This type of reaction expands the molecular complexity and provides access to novel, densely functionalized pyrrolidine scaffolds.

Reactivity Governed by the Fluorine Atom

The fluorine atom at the C3 position exerts a powerful influence on the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.

Influence of Fluorine on Reaction Selectivity and Rate Enhancement

The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, can dramatically alter chemical properties. nih.gov The primary effect of the fluorine atom in this compound is the polarization of the C-F bond, which inductively withdraws electron density from the surrounding atoms. This has several important consequences.

First, as noted previously, it increases the electrophilicity of the adjacent nitrile carbon. This polarization makes the nitrile more susceptible to attack by nucleophiles, thereby increasing the rate of reactions such as hydrolysis, reduction, and Grignard additions compared to its non-fluorinated counterpart. masterorganicchemistry.com

Second, the fluorine atom can influence the stereoselectivity of reactions. The conformation of the pyrrolidine ring is affected by the presence of the electronegative fluorine atom. Studies on 3-fluoro-4-hydroxyprolines have shown that fluorination significantly impacts the pyrrolidine ring pucker and can direct the approach of incoming reagents to a specific face of the molecule, leading to a preferred stereochemical outcome. nih.gov This stereoelectronic effect could be leveraged to control the stereochemistry at the C3 position during reactions.

Finally, the fluorine atom stabilizes any developing negative charge on the C3 carbon, which can influence the acidity of the C-H protons on adjacent carbons (C2 and C4). This effect could be exploited in reactions involving the formation of an adjacent carbanion. Computational studies on fluoroaziridines have shown that fluorine substitution can increase reaction rates by factors as high as 10¹¹, demonstrating the profound rate enhancement possible through fluorination. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Fluoropyrrolidine-3-carboxylic acid |

| 3-Fluoropyrrolidine-3-carboxamide |

| (3-Fluoropyrrolidin-3-yl)methanamine |

| 3-Acetyl-3-fluoropyrrolidine |

| 3-Benzoyl-3-fluoropyrrolidine |

| 3-Fluoro-4-hydroxyproline |

| Fluoroaziridine |

| Lithium aluminum hydride |

| Grignard reagent |

Neighboring Group Effects and Stereoelectronic Influence

The reactivity and conformational landscape of this compound are profoundly influenced by the interplay of neighboring group effects and stereoelectronics. The geminal fluorine and nitrile substituents at the C3 position create a highly electron-deficient carbon, which in turn affects the entire pyrrolidine ring.

Stereoelectronic Effects: The presence of a highly electronegative fluorine atom at C3 exerts a powerful inductive effect, withdrawing electron density from the surrounding sigma bonds. This can influence the pKa of the pyrrolidine nitrogen, making it less basic compared to the parent pyrrolidine. Furthermore, studies on related 3-fluoropyrrolidines and 3-fluoro-4-hydroxyprolines have shown that fluorination significantly impacts the ring's conformational equilibrium (pucker). nih.gov The gauche effect, an attraction between vicinal electronegative substituents, and the anomeric effect (nN → σ*CF), a stabilizing interaction between the nitrogen lone pair and the anti-periplanar C-F antibonding orbital, are key determinants of conformational preference in fluorinated aza-heterocycles. In this compound, these effects would dictate the preferred ring pucker (e.g., C3-endo vs. C3-exo) and the orientation of the substituents, thereby influencing the molecule's shape and accessibility for reactions.

Neighboring Group Participation (NGP): The pyrrolidine nitrogen, with its lone pair of electrons, can act as an internal nucleophile in substitution reactions at the α-carbons (C2 and C5). This phenomenon, known as neighboring group participation or anchimeric assistance, typically proceeds through a high-energy, bridged aziridinium (B1262131) ion intermediate. The rate of such reactions is often significantly accelerated compared to analogous systems lacking the participating group. However, the strong electron-withdrawing nature of the C3 substituents (fluorine and nitrile) would decrease the nucleophilicity of the nitrogen atom, potentially diminishing its ability to participate as a neighboring group. The balance between the inherent nucleophilicity of the nitrogen and the inductive deactivation by the C3 substituents is a critical factor in determining the reaction pathways.

| Influencing Factor | Description | Anticipated Effect on this compound |

| Inductive Effect (Fluorine) | Withdrawal of electron density through sigma bonds. | Decreases basicity and nucleophilicity of the pyrrolidine nitrogen. |

| Gauche Effect | Stereoelectronic preference for a gauche conformation between adjacent electronegative groups. | Influences the torsional angles and overall ring pucker. |

| Anomeric Effect | Delocalization of nitrogen lone pair into the C-F antibonding orbital (σ*). | Can stabilize specific ring conformations, influencing the equilibrium. |

| Neighboring Group Participation | Intramolecular nucleophilic attack by the nitrogen lone pair. | Potentially accelerated substitution at C2/C5, though likely attenuated by inductive effects. |

Transformations of the Pyrrolidine Ring System

The pyrrolidine core of this compound offers several sites for functionalization, primarily the secondary amine and the nitrile group.

N-Functionalization: The secondary amine is a key handle for derivatization. Standard reactions such as N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and N-acylation with acid chlorides or anhydrides are expected to proceed readily. These modifications are fundamental in medicinal chemistry for modulating solubility, cell permeability, and target engagement. For instance, (S)-(+)-3-Fluoropyrrolidine hydrochloride is a known building block used in the synthesis of various active pharmaceutical ingredients through the functionalization of its secondary amine. ossila.comsigmaaldrich.com

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be converted into other functionalities.

Hydrolysis: Acid- or base-catalyzed hydrolysis can transform the nitrile into a carboxylic acid or an amide. This introduces a new functional group and removes the nitrile's strong electron-withdrawing character.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This would yield a 3-aminomethyl-3-fluoropyrrolidine derivative.

Organometallic Addition: Addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis can produce ketones.

Studies on related pyrrolidine-3-carbonitrile (B51249) derivatives have demonstrated successful transformations, such as reactions with phosphorus ylides and other organophosphorus reagents at a ketone group at the C4 position, showcasing the chemical tractability of such scaffolds. ekb.eg

While the pyrrolidine ring is generally stable, specific conditions can promote ring-opening or rearrangement.

Ring-Opening:

Hofmann Elimination: Quaternization of the pyrrolidine nitrogen with an alkyl halide (e.g., methyl iodide), followed by treatment with a strong base like silver oxide, could initiate a Hofmann elimination. However, the regioselectivity of the initial proton abstraction would be influenced by the electronic effects of the C3 substituents.

Reductive Cleavage: Under harsh reductive conditions, cleavage of the C-N bonds might be possible, although this is generally not a facile process for saturated heterocycles.

Rearrangement Pathways:

Rearrangements involving the migration of a group to an electron-deficient center are plausible. For example, formation of a carbocation at a position adjacent to the C3-carbon could potentially trigger a rearrangement, though this would require specific reaction conditions.

Acid-catalyzed rearrangements have been observed in related N-oxide systems, leading to the formation of highly substituted pyrroles, indicating the potential for skeletal reorganization under specific catalytic conditions.

Due to the stability of the pyrrolidine ring, these transformations would likely require more forcing conditions compared to the functionalization reactions described above.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms for this compound requires the characterization of transient species like transition states and intermediates. While direct experimental observation is challenging, these species can be inferred from product outcomes and investigated using computational chemistry.

Aziridinium Ion Intermediate: In reactions involving neighboring group participation by the nitrogen, a tricyclic aziridinium ion would be the key intermediate. This species is a high-energy, strained cation that is rapidly trapped by a nucleophile. The formation of this intermediate would lead to retention of stereochemistry at the reaction center if it were chiral.

Computational Analysis: Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for elucidating reaction pathways. These methods can model the geometry and energy of transition states and intermediates, providing insight into reaction barriers and predicting the most likely mechanistic pathways. Computational studies on related fluorinated prolines have been used to rationalize conformational preferences and the impact of fluorination on electronic properties. nih.gov A similar approach would be essential to map the potential energy surface for reactions of this compound.

When a reaction can lead to two or more different products, the product distribution can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under conditions where the reaction is irreversible (typically low temperatures and short reaction times), the major product will be the one that is formed the fastest—the one with the lowest activation energy. This is the kinetic product.

Thermodynamic Control: Under conditions where the reaction is reversible (typically higher temperatures and longer reaction times), an equilibrium can be established between the products. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.

For this compound, this concept is relevant in reactions with multiple potential outcomes, such as deprotonation. The pyrrolidine ring has protons at C2, C4, and C5. Deprotonation with a strong base could occur at different sites.

| Control Type | Conditions | Anticipated Outcome for Deprotonation of N-Acyl-3-fluoropyrrolidine-3-carbonitrile |

| Kinetic Control | Low Temperature (e.g., -78 °C), Strong/Bulky Base (e.g., LDA) | The kinetically favored product would likely result from deprotonation at the most accessible and acidic proton, potentially at C5 (or C2), away from the steric bulk of the C3 substituents. |

| Thermodynamic Control | Higher Temperature, Equilibrating Conditions | The thermodynamically favored product would be the most stable carbanion. The stability would be determined by a complex interplay of steric and electronic effects, including potential stabilization by the C3 fluorine and nitrile groups. |

The selective functionalization of the pyrrolidine core would, therefore, depend critically on the careful choice of reaction conditions to favor either the kinetic or the thermodynamic pathway.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Fluoropyrrolidine-3-carbonitrile. By examining the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, ¹⁹F, and ¹⁵N, a comprehensive picture of the molecule can be assembled.

A multi-nuclear NMR approach is critical for the complete assignment of all atoms in the this compound structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring. The protons on carbons C2, C4, and C5 will appear as complex multiplets due to spin-spin coupling with each other and, importantly, with the fluorine atom. The protons on C2 and C4, being diastereotopic, will likely exhibit different chemical shifts. The presence of the electron-withdrawing fluorine and nitrile groups at C3 will deshield adjacent protons, causing their signals to appear at a lower field compared to unsubstituted pyrrolidine. For comparison, in (S)-3-fluoropyrrolidine, the proton attached to the fluorine-bearing carbon (CHF) shows a characteristic signal, which would be absent in the target molecule, simplifying that region but complicating others due to the loss of a direct proton for correlation. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides crucial information. libretexts.org It will display four distinct signals for the pyrrolidine ring carbons and one for the nitrile carbon. The C3 carbon, being bonded to both a fluorine and a nitrile group, will be significantly downfield-shifted and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. udel.edu The nitrile carbon (C≡N) typically appears in the 115-125 ppm range. The C2 and C4 carbons will also show coupling to fluorine, though smaller in magnitude (²J_CF). The quaternary nature of C3 means it will not appear in a DEPT-135 experiment and will often have a lower intensity in a standard broadband-decoupled ¹³C spectrum. oregonstate.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive tool. nih.govnih.gov It provides a direct window into the electronic environment of the fluorine atom. rsc.org The spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom. This signal will be split into a complex multiplet due to couplings with the neighboring protons on C2 and C4 (³J_HF). The chemical shift of this fluorine signal provides valuable information about its electronic environment. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can be used to analyze the nitrogen atoms in the molecule. Two signals would be expected: one for the pyrrolidine amine nitrogen and one for the nitrile nitrogen. The chemical shifts are sensitive to protonation state and local geometry. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, specialized techniques like HMBC or HSQC optimized for ¹⁵N detection are often required.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | -CH₂ (C2, C5) | ~3.0 - 4.0 | Complex multiplets |

| ¹H | -CH₂ (C4) | ~2.5 - 3.5 | Complex multiplet, coupling to ¹⁹F |

| ¹H | -NH | Variable | Broad singlet |

| ¹³C | C3 | ~85 - 100 | Doublet (¹J_CF) |

| ¹³C | C2, C5 | ~50 - 60 | Doublet (²J_CF for C2) |

| ¹³C | C4 | ~35 - 45 | Doublet (²J_CF) |

| ¹³C | C≡N | ~115 - 125 | Singlet or small doublet (³J_CF) |

| ¹⁹F | C3-F | ~ -170 to -190 | Multiplet (coupling to H on C2, C4) |

2D NMR experiments are indispensable for confirming the complex structural assignments of this compound. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks will be observed between the geminal protons on C2, C4, and C5, and between vicinal protons on adjacent carbons (e.g., between C4-H and C5-H). This helps to trace the carbon backbone of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signals in the 3.0-4.0 ppm range will show correlations to the carbon signals of C2 and C5. The C3 and nitrile carbons will not show a signal in a standard HSQC spectrum as they have no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying the quaternary carbon (C3) and the nitrile group. For example, the protons on C2 and C4 will show cross-peaks to the C3 carbon signal. These same protons may also show a weaker correlation to the nitrile carbon, confirming the connectivity of the entire F-C-CN moiety.

TOCSY (Total Correlation Spectroscopy): TOCSY reveals entire spin systems, showing correlations between a given proton and all other protons in its coupling network. For the pyrrolidine ring, a single proton resonance can be used to identify all other connected protons, confirming they belong to the same ring system.

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. nih.gov The introduction of a bulky fluorine atom at the 3-position significantly influences this puckering. nih.gov For 3-fluoropyrrolidine (B48656), theoretical and experimental studies show that the ring exists in an equilibrium between two primary envelope or twist conformations, with the fluorine atom occupying either a pseudo-axial or pseudo-equatorial position. researchgate.netresearchgate.net The presence of the nitrile group at the same position in this compound introduces further steric and electronic constraints.

NMR data, particularly vicinal proton-proton (³J_HH) and proton-fluorine (³J_HF) coupling constants, as well as Nuclear Overhauser Effect (NOE) data, are used to determine the preferred conformation. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these values, the dominant ring pucker (e.g., C2-endo, C3-exo) and the preferred orientation of the substituents can be determined. Studies on related 3-fluoro-4-hydroxyprolines show that fluorination can invert the natural pucker preference of the ring. nih.gov A similar detailed analysis would be required to elucidate the conformational landscape of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). nih.gov This allows for the calculation of the unique elemental formula. For this compound (C₅H₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. A close match (within a few parts per million) provides unambiguous confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments helps to piece together the molecular structure. youtube.com For the protonated molecule [M+H]⁺ of this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of similar structures. mdpi.com

Loss of Hydrogen Fluoride (B91410) (HF): A common fragmentation pathway for many fluorinated compounds is the neutral loss of HF (20.01 Da). researchgate.net This would result in a significant fragment ion at [M+H-HF]⁺.

Ring Cleavage: Pyrrolidine rings are susceptible to several ring-opening fragmentation pathways. caymanchem.com Cleavage adjacent to the nitrogen atom is common, leading to the formation of stable iminium ions.

Loss of HCN or CN radical: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN, 27.01 Da) or as a cyanide radical (•CN, 26.00 Da), particularly following ring fragmentation.

By carefully analyzing the masses of the fragment ions produced in an MS/MS experiment, these structural motifs can be confirmed, providing orthogonal evidence to the NMR data.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 115.0666 | [M+H]⁺ | - |

| 95.0597 | [M+H-HF]⁺ | HF |

| 88.0550 | [M+H-HCN]⁺ | HCN |

| 70.0651 | [C₄H₈N]⁺ | HF, HCN |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Identification of Key Functional Groups (C-F, C≡N, N-H)

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the carbon-fluorine bond, the nitrile group, and the amine group of the pyrrolidine ring.

C-F Stretch: The carbon-fluorine bond typically exhibits a strong absorption in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. The exact position and intensity of this peak can be influenced by the surrounding molecular structure.

C≡N Stretch: The nitrile group (C≡N) presents a sharp and distinct absorption band in the region of 2220-2260 cm⁻¹. This peak is often of medium intensity and is a reliable indicator of the presence of a nitrile moiety.

N-H Stretch: The secondary amine (N-H) in the pyrrolidine ring gives rise to a stretching vibration in the range of 3300-3500 cm⁻¹. This peak is typically of moderate intensity and can sometimes be broadened due to hydrogen bonding. In some cases, the electric dipole moment of the N-H bond in neutral pyrrolidine can be small, potentially leading to a weak or unobserved band in the IR spectrum. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-F | 1000 - 1400 | Strong |

| C≡N | 2220 - 2260 | Medium, Sharp |

| N-H | 3300 - 3500 | Moderate |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise spatial arrangement of atoms, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. wikipedia.orglibretexts.org

For this compound, which contains a stereocenter at the C3 position, X-ray crystallography can unambiguously assign the (R) or (S) configuration. This is particularly important as the biological activity of enantiomers can differ significantly. The technique also provides detailed information about the conformation of the five-membered pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). While the majority of drug substances are often obtained as microcrystalline powders, single-crystal X-ray diffraction provides the most comprehensive structural information when suitable crystals can be grown. units.it

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture. lpdlabservices.co.uk

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior, preventing issues like peak tailing. scribd.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a wide range of compounds. For molecules that lack a strong UV chromophore, derivatization may be required to introduce a group that can be easily detected by a UV detector. google.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common method for the analysis of such compounds. google.com

Chiral Chromatography for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is critical. Chiral chromatography is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. libretexts.org

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. libretexts.org Various types of chiral stationary phases are available, and the selection depends on the specific properties of the molecule being analyzed.

| Technique | Primary Application | Key Considerations |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment for volatile compounds. | May require derivatization to improve volatility and peak shape. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Derivatization may be needed for UV detection if the compound lacks a chromophore. |

| Chiral Chromatography | Separation of enantiomers and determination of enantiomeric excess. | Requires a suitable chiral stationary phase. |

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric parameters, stability, and electronic distribution of 3-Fluoropyrrolidine-3-carbonitrile.

Density Functional Theory (DFT) has become a standard and reliable method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G++, would be used to determine its most stable three-dimensional structure. researchgate.net The geometry optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the influence of the electronegative fluorine atom and the electron-withdrawing nitrile group on the C-C and C-N bonds within the pyrrolidine (B122466) ring. The resulting optimized geometry is crucial for predicting other molecular properties, including spectroscopic characteristics and reactivity.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C3 | F | - | 1.39 |

| Bond Length (Å) | C3 | C4 (Nitrile) | - | 1.48 |

| Bond Angle (°) | F | C3 | C2 | 109.5 |

| Bond Angle (°) | F | C3 | C4 | 108.0 |

| Dihedral Angle (°) | C2 | N1 | C5 | C4 |

For more precise energy calculations and to validate DFT results, high-level ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory can be employed. While computationally more demanding, these methods provide a more accurate description of electron correlation effects, which can be significant in molecules with highly polar bonds like the C-F bond. These calculations serve as a benchmark for assessing the reliability of different DFT functionals for this class of fluorinated heterocycles.

Reaction Mechanism Modeling

Theoretical modeling is invaluable for mapping out potential reaction pathways, which is essential for understanding how this compound might be synthesized or how it might react.

Computational methods can be used to model potential synthetic routes to this compound, such as the fluorination of a pyrrolidine precursor. rsc.org Theoretical studies can identify the structures of transition states—the highest energy points along a reaction coordinate. For example, in a nucleophilic fluorination reaction, DFT could be used to model the approach of a fluoride (B91410) source to the pyrrolidine ring, identifying the transition state for the displacement of a leaving group. The geometry of the transition state provides critical information about the reaction mechanism, such as whether it proceeds via an SN1 or SN2 pathway. rsc.org

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +22.5 |

| 3 | Intermediate | -5.0 |

| 4 | Transition State 2 | +15.0 |

| 5 | Products | -18.0 |

Conformational Analysis and Intramolecular Interactions

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation of this compound will be governed by a delicate balance of intramolecular interactions.

Computational conformational analysis involves mapping the potential energy surface as a function of the ring-puckering coordinates. This analysis reveals the relative energies of different conformers and the energy barriers between them. The presence of the bulky and electronegative fluorine atom is expected to have a significant impact on the conformational preference of the pyrrolidine ring. sci-hub.boxd-nb.info Studies on similar fluorinated N-heterocycles have shown that electrostatic interactions, such as those between the C-F bond dipole and the nitrogen lone pair, can play a crucial role in determining the most stable conformation. researchgate.net Furthermore, hyperconjugative effects, involving the interaction of the nitrogen lone pair with the antibonding orbital of the C-F bond (nN → σ*CF), could also contribute to conformational stability. researchgate.net The nitrile group, with its linear geometry and strong dipole moment, will further influence the steric and electronic environment, making the conformational landscape of this molecule particularly complex and interesting for theoretical study.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

QSAR and molecular modeling are indispensable in medicinal chemistry for predicting the biological activity of compounds and for designing new, more effective molecules. For fluorinated pyrrolidine derivatives, these techniques have been applied to understand their interactions with biological targets such as dipeptidyl peptidase IV (DPP4). japsonline.comnih.gov

Molecular dynamics (MD) simulations are used to assess the conformational stability of a ligand when bound to a protein. mdpi.com In a study of a related fluoropyrrolidine derivative complexed with DPP4, MD simulations showed that the complex reached stability after approximately 7 nanoseconds, confirming a stable binding mode. japsonline.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models of biological activity. nih.gov These models correlate the 3D steric and electrostatic fields of a series of molecules with their observed activities. For a series of fluoropyrrolidine amides, highly predictive CoMFA and CoMSIA models were developed, which could then be used to guide the design of new inhibitors. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Fluoropyrrolidine Derivatives

| Model | Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | Correlation Coefficient (r²) | 0.982 | High correlation between predicted and actual activity nih.gov |

| Cross-validated Coefficient (q²) | 0.555 | Good predictive ability of the model nih.gov | |

| CoMSIA | Correlation Coefficient (r²) | 0.953 | High correlation between predicted and actual activity nih.gov |

| Cross-validated Coefficient (q²) | 0.613 | Good predictive ability of the model nih.gov | |

| 2D-QSAR | Determination Coefficient (R²) | 0.831 | Indicates a good fit for the model japsonline.com |

| LOO Cross-validation Coefficient (q²) | 0.608 | Indicates a valid and predictive model japsonline.com |

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, providing crucial guidance for synthesis. A QSAR model for a related fluoropyrrolidine derivative identified lipophilicity (Log P) as a key structural determinant, where higher lipophilicity was correlated with increased biological activity. japsonline.com

More advanced techniques leverage machine learning and quantum mechanics (QM) to achieve high accuracy in these predictions. One such method combines a machine-learned reaction representation with on-the-fly QM descriptors to predict regioselectivity in substitution reactions. rsc.orgnih.gov This fusion model has demonstrated remarkable accuracy, correctly predicting the major product in 89.7% to 97.2% of cases across various reaction types. nih.gov Another sophisticated approach employs a feed-forward neural network trained on data from density functional theory (DFT) calculations to predict the enantioselectivity of reactions. nih.gov This DFT-ML model proved capable of identifying counterintuitive selectivity trends that were missed by purely DFT-based approaches. nih.gov These tools allow for the rapid in silico evaluation of how modifications to the this compound scaffold would likely influence its reaction outcomes.

The design of novel molecules with desired properties, particularly in drug discovery, relies heavily on ligand-based and structure-based principles.

Structure-based design utilizes the three-dimensional structure of a target protein to design or optimize ligands. Molecular docking, using programs like GOLD and Glide, is a cornerstone of this approach, allowing researchers to visualize and evaluate the binding poses of ligands like this compound derivatives within a protein's active site. japsonline.comnih.govnih.gov This was used to establish possible interaction models between fluoropyrrolidine amides and the DP-IV enzyme, which formed the basis for subsequent 3D-QSAR studies. nih.gov More advanced structure-based methods employ generative models, such as the DrugHIVE hierarchical variational autoencoder, which can design novel molecular structures tailored to fit a specific binding site. nih.gov This approach can be used for tasks like de novo fragment generation or linker design, where a new chemical moiety is computationally built to connect two existing fragments within a binding pocket. nih.gov

Ligand-based design is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. The QSAR models described previously are a prime example of ligand-based design. japsonline.comnih.gov By establishing a clear relationship between a physicochemical property (e.g., lipophilicity) and biological activity, these models provide a direct principle for designing new analogs. japsonline.com For instance, the finding that increased Log P enhances activity would guide chemists to synthesize derivatives of this compound with more lipophilic substituents to improve potency.

Mentioned Compounds

Synthetic Utility of 3 Fluoropyrrolidine 3 Carbonitrile As a Building Block

Precursor for Advanced Fluorinated Heterocycles and Complex Molecules

The 3-fluoropyrrolidine (B48656) core is a privileged scaffold in medicinal chemistry, and the addition of a nitrile group in 3-Fluoropyrrolidine-3-carbonitrile enhances its versatility as a synthetic intermediate. The parent compound, 3-fluoropyrrolidine, is readily incorporated into larger, more complex molecules through nucleophilic substitution or N-functionalization. ossila.com For instance, (S)-(+)-3-fluoropyrrolidine hydrochloride has been used to prepare analogues of active pharmaceutical ingredients (APIs), such as modifying a pyrazolopyridazine inhibitor of tyrosine-regulated kinase. ossila.com

The presence of the nitrile group in this compound offers an additional reactive handle for synthetic elaboration. This nitrile can undergo a wide range of chemical transformations, including:

Hydrolysis to form a carboxylic acid.

Reduction to yield a primary amine.

Cycloaddition reactions to generate heterocycles like tetrazoles.

This dual functionality allows for the construction of novel, polyfunctionalized, and advanced fluorinated heterocycles that would be otherwise difficult to access. Research into the synthesis of various fluorinated azaheterocycles, such as 3-fluoropyrrolidines and 3-fluoroazetidines, highlights their importance as building blocks for pharmaceutical compounds. researchgate.net The development of efficient synthetic routes to polyfunctionalized 3-fluoropyrroles further underscores the chemical and biological importance of such fluorinated units. nih.gov this compound serves as a key starting material for creating these types of complex structures, leveraging the established utility of the fluoropyrrolidine ring while providing a pathway for further diversification.

Chiral Auxiliary and Asymmetric Synthesis Applications

Chiral fluorinated pyrrolidines are valuable tools in asymmetric synthesis, acting as chiral building blocks or auxiliaries to control the stereochemical outcome of a reaction. The enantiomers of 3-fluoropyrrolidine hydrochloride, (R)-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride, are well-established chiral building blocks. ossila.comsigmaaldrich.com They are used in the synthesis of chiral ligands for metal complexes and as scaffolds for enantiomerically pure pharmaceutical agents. ossila.comossila.com For example, enantiomorphic perovskite ferroelectrics have been synthesized using these chiral precursors, demonstrating their utility in materials science. ossila.com

As a derivative of this chiral scaffold, this compound holds significant potential in asymmetric synthesis. When prepared in an enantiomerically pure form, it can be employed as:

A chiral scaffold where the pyrrolidine (B122466) ring provides a defined three-dimensional orientation for subsequent reactions.

A precursor to chiral ligands , where the nitrogen atom and the functional group derived from the nitrile can coordinate to metal centers, creating a chiral environment for catalysis.

The development of asymmetric synthetic methods, such as the organocatalyzed synthesis of chiral 3-fluoro-3-substituted oxindoles, showcases the demand for strategies to create stereodefined fluorine-containing centers. researchgate.net Chiral this compound represents a valuable addition to the chemist's toolbox for achieving high levels of stereocontrol in the synthesis of complex chiral molecules.

Intermediate in the Synthesis of Fluorinated Amino Acids and Derivatives

The incorporation of fluorine into amino acids and peptides is a widely used strategy to enhance their metabolic stability, binding affinity, and therapeutic properties. researchgate.netrsc.org Fluorinated cyclic amino acids, in particular, are of great interest as they introduce conformational constraints that can be beneficial for drug design.

This compound is an ideal intermediate for the synthesis of a specific class of fluorinated cyclic amino acids. The hydrolysis of the nitrile moiety directly yields 3-fluoro-pyrrolidine-3-carboxylic acid, a non-proteinogenic, fluorinated amino acid. The synthesis of fluorinated amino acids has been an area of intense research, with numerous methods developed for their preparation. researchgate.netpsu.edunih.govmdpi.com

The key advantages of using this compound as a precursor include:

Direct Access: It provides a straightforward route to a quaternary α-fluoro amino acid structure within a cyclic framework.

Stereochemical Control: Starting from an enantiomerically pure form of the nitrile allows for the synthesis of optically active fluorinated amino acids.

The resulting 3-fluoro-pyrrolidine-3-carboxylic acid and its derivatives can be incorporated into peptides to study protein structure and function or to develop novel peptidomimetics with improved pharmacological profiles.

Scaffold for Diverse Chemical Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery, enabling the high-throughput screening of compounds to identify new biological activities. A good scaffold for a chemical library should be a polyfunctional molecule that allows for the introduction of diverse substituents in a controlled manner.

This compound is an excellent scaffold for generating diverse chemical libraries for several reasons:

Multiple Reaction Sites: The molecule possesses at least two distinct points for diversification: the ring nitrogen and the nitrile group.

Versatile Chemistry: The pyrrolidine nitrogen can be readily acylated, alkylated, or arylated. As previously mentioned, the nitrile group can be converted into a variety of other functional groups, including amides, carboxylic acids, amines, and tetrazoles.

Fluorine's Influence: The fluorine atom imparts unique properties to each member of the library, such as increased metabolic stability and altered pKa, which can lead to improved drug-like characteristics. ekb.eg

The use of functionalized heterocyclic compounds as scaffolds for drug discovery is a well-established strategy. ekb.eg By systematically modifying the substituents on the this compound core, chemists can rapidly generate a library of novel, three-dimensional, fluorinated compounds, increasing the probability of discovering new leads for a wide range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.